molecular formula C9H8N2O B8557987 2-Methyl-6-(oxiran-2-yl)nicotinonitrile

2-Methyl-6-(oxiran-2-yl)nicotinonitrile

Cat. No.: B8557987
M. Wt: 160.17 g/mol
InChI Key: QHXRMXWHKPFKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(oxiran-2-yl)nicotinonitrile is a nicotinonitrile derivative featuring a methyl group at position 2 and an oxirane (epoxide) ring at position 6 of the pyridine backbone.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-6-(oxiran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-6-7(4-10)2-3-8(11-6)9-5-12-9/h2-3,9H,5H2,1H3

InChI Key

QHXRMXWHKPFKHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2CO2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Nicotinonitrile derivatives often exhibit diverse biological activities depending on substituent type and position. Key analogs include:

Compound Name Substituent at Position 6 Key Functional Features Biological Activity (Reported) Reference
2-Methyl-6-(oxiran-2-yl)nicotinonitrile Oxirane (epoxide) Electrophilic epoxide ring Inferred: Potential alkylating agent -
6-(Chlorothiophenyl)nicotinonitrile derivatives Chlorothiophenyl Sulfur-containing aromatic group Antioxidant activity
Piperidinium nicotinonitrile-2-thiolate (4a) Thiolate salt (S⁻) Ionic charges, enhanced solubility High molluscicidal activity (LC₅₀: 2.90 mg/mL)
Coumarin-derived nicotinonitrile (Compound 4) Hydroxy-chromenone Oxygenated fused ring system Cytotoxic (HCT-116, HepG-2 cell lines)
Fused 2-oxo nicotinonitrile (XXXVI, XXXVII) Fluorophenyl, imino groups Electron-withdrawing substituents Anticancer (MCF-7, NCI-H460 cell lines)
Galactopyranosylthio derivative (Compound 25) Galactopyranosylthio Sugar moiety for targeting Anticancer (HCT-116, A549/PC3)

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